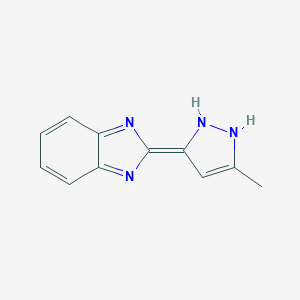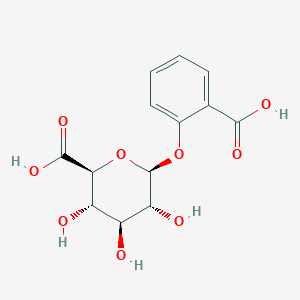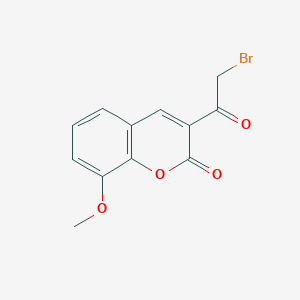
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one
Descripción general
Descripción
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one is a chemical compound derived from the chromen-2-one family, known for its versatile chemical properties and reactivity, which makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of this compound involves a solvent-free reaction starting from 2-Hydroxy-3-methoxybenzaldehyde with Ethyl acetoacetate in the presence of Piperidine catalyst to produce 3-acetyl-8-methoxy-2H-chromen-2-one. This intermediate is then α-brominated using CuBr2, leading to the formation of 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one. Subsequent reactions with various reagents like Thiourea or acid chloride can produce a variety of derivatives with antimicrobial and antimalarial activity (Shah et al., 2016).
Molecular Structure Analysis
A new polymorphic form of this compound shows hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions that give rise to a helical supramolecular architecture, highlighting the compound's potential for forming diverse crystalline structures (Gonzalez-Carrillo et al., 2019).
Chemical Reactions and Properties
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including bromination, cyclization with Thiourea, and reactions with thiourea derivatives, leading to the synthesis of aminothiazole derivatives and other chromen-2-one based compounds with biological activity. These reactions are typically carried out under refluxing ethanol conditions (Sukdolak et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis of Pyrazolopyrimidines and Imidazothiazoles : It's used in the synthesis of new types of pyrazolopyrimidines and imidazothiazoles (Rao & Reddy, 2008).
Synthesis of Nitrogen Heterocycles : It's involved in synthesizing nitrogen heterocycles and their derivatives (Skripskaya et al., 2013).
One-Pot Synthesis : Utilized in a one-pot synthesis to produce 3-[2-(1H-benzimidazole-2-yl-sulfanyl)-acetyl]-chromen-2 (Tasqeeruddin & Dubey, 2012).
Synthesis of 4-Hydroxy Coumarines : Used in synthesizing 3-(thiazol-4-yl)-4-hydroxy coumarines (Sukdolak et al., 2004).
Antibacterial Activity : Shows potential in synthesizing compounds with antibacterial activity against Gram-positive and Gram-negative bacteria (Abdel-Aziem et al., 2021).
Broad Spectrum Antibacterial Activity : Demonstrates broad-spectrum antibacterial activity against various bacteria like S. aureus, B. thuringiensis, E. coli, and K. pneumoniae (Velpula et al., 2015).
Synthesis of 8-Thiazolyl and 8-Thiadiazinyl Coumarins : Facilitates the preparation of new types of 8-thiazolyl and 8-thiadiazinyl coumarins (Rao & Reddy, 2009).
Green Chemistry Applications : Involved in green chemistry applications, such as the PEG-600 mediated one-pot reaction and the use of tetrabutylammonium tribromide as an efficient green reagent (Srikrishna & Dubey, 2017).
Synthesis of Nitrogen-containing Heterocycles : Assists in the formation of nitrogen-containing heterocycles with a neoflavonoid moiety (Yagodinets et al., 2019).
Antimicrobial, Antifungal, and Antimalarial Activity : Shows potential in synthesizing compounds with antimicrobial, antifungal, and antimalarial activity (Shah et al., 2016).
Anti-hepatoma Activity : Some synthesized compounds exhibit potent anti-hepatoma activity (Kavitha et al., 2019).
Alum-Catalyzed Synthesis : Useful in alum-catalyzed synthesis, offering advantages like simplicity, excellent yields, and green aspects (Pal et al., 2013).
Crystal Structure Analysis : Its polymorphs have been analyzed for their crystal structure, providing insights into molecular architecture (Gonzalez-Carrillo et al., 2019).
Safety And Hazards
Direcciones Futuras
The future directions for research on 3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. These compounds could serve as starting points towards a wide scale of heterocyclic systems and could have applications in analytical chemistry, fluorescent sensors, and biological applications .
Propiedades
IUPAC Name |
3-(2-bromoacetyl)-8-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHJVUAVKFWASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353706 | |
| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one | |
CAS RN |
106578-18-1 | |
| Record name | 3-(Bromoacetyl)-8-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





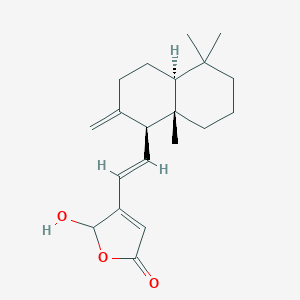
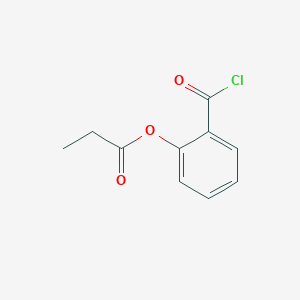
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)




